molecular formula C27H37N3O2 B12380574 Csf1R-IN-23

Csf1R-IN-23

Cat. No.: B12380574
M. Wt: 435.6 g/mol
InChI Key: IHNXLSFGDPIPRB-UHFFFAOYSA-N
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Description

Csf1R-IN-23 is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in the regulation of the development, maintenance, and function of macrophages. Inhibition of CSF1R has been explored as a therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .

Preparation Methods

The synthesis of Csf1R-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up the laboratory synthesis with adjustments to reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Csf1R-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Csf1R-IN-23 has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable tool for studying the role of CSF1R in various biological processes. In biology and medicine, this compound is used to investigate the therapeutic potential of CSF1R inhibition in diseases such as cancer, Alzheimer’s disease, and multiple sclerosis. It has shown promise in reducing tumor growth, modulating immune responses, and alleviating neuroinflammation .

Mechanism of Action

Csf1R-IN-23 exerts its effects by binding to the CSF1R and inhibiting its activation. This prevents the downstream signaling pathways that are involved in the proliferation and survival of macrophages. By blocking CSF1R signaling, this compound reduces the production of inflammatory mediators and inhibits the recruitment of macrophages to sites of inflammation or tumor growth. This mechanism of action makes it a potential therapeutic agent for conditions characterized by excessive macrophage activity .

Comparison with Similar Compounds

Csf1R-IN-23 is unique in its high selectivity and potency for CSF1R compared to other similar compounds. Some of the similar compounds include PLX3397, emactuzumab, and axatilimab. While these compounds also target CSF1R, they differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound stands out due to its ability to achieve effective inhibition of CSF1R with minimal off-target effects .

Properties

Molecular Formula

C27H37N3O2

Molecular Weight

435.6 g/mol

IUPAC Name

5-methyl-N-[2-(4-methylcyclohexen-1-yl)-4-(2,2,6,6-tetramethylpiperidin-4-yl)phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H37N3O2/c1-17-7-9-19(10-8-17)22-14-20(21-15-26(3,4)30-27(5,6)16-21)11-12-23(22)28-25(31)24-13-18(2)32-29-24/h9,11-14,17,21,30H,7-8,10,15-16H2,1-6H3,(H,28,31)

InChI Key

IHNXLSFGDPIPRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=CC1)C2=C(C=CC(=C2)C3CC(NC(C3)(C)C)(C)C)NC(=O)C4=NOC(=C4)C

Origin of Product

United States

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